molecular formula C10H10FNO3 B8817276 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone CAS No. 29218-22-2

3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone

Cat. No. B8817276
CAS RN: 29218-22-2
M. Wt: 211.19 g/mol
InChI Key: XYUGDJIYKLSISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
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properties

CAS RN

29218-22-2

Product Name

3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2

InChI Key

XYUGDJIYKLSISX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of amine 102 (39.2 g, 160.0 mmol) in anhydrous THF (300 mL) was cooled to −78° C. in a dry-ice/acetone bath before a solution of n-butyl lithium (n-BuLi, 2.5 M solution in hexane, 70.4 mL, 176 mmol, 1.1 equiv) was dropwise added under N2. The resulting reaction mixture was subsequently stirred at −78° C. for 1 h before a solution of (R)-(−)-glycidyl butyrate (25.37 g, 24.6 mL, 176 mmol, 1.1 equiv) in anhydrous THF (100 mL) was dropwise added into the reaction mixture at −78° C. under N2. The resulting reaction mixture was stirred at −78° C. for 30 min before being gradually warmed to room temperature for 12 h under N2. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was quenched with H2O (200 mL), and the resulting mixture was stirred at room temperature for 1 h before EtOAc (200 mL) was added. The two layers were separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with H2O (2×100 mL) and saturated aqueous NaCl (100 mL), dried over MgSO4, and concentrated in vacuo. White crystals precipitated from the concentrated solution when most of the solvent was evaporated. The residue was then treated with 20% EtOAc/hexane (100 mL) and the resulting slurry was stirred at room temperature for 30 min. The solids were collected by filtration and washed with 20% EtOAc/hexane (2×50 mL) to afford the desired (5R)-(3-(3-fluoro-phenyl)-5-hydroxymethyl-oxazolidin-2-one 103 (24.4 g, 72.3% yield) as white crystals. This product was directly used in subsequent reactions without further purification. 1H NMR (300 MHz, DMSO-d6) δ 3.34-3.72 (m, 2H), 3.83 (dd, 1H, J=6.2, 9.0 Hz), 4.09 (t, 111, J=12.0 Hz), 4.68-4.75 (m, 1H), 5.23 (t, 1H, J=5.6 Hz, OH), 6.96 (m, 1H), 7.32-7.56 (m, 3H). C10H10FNO3, LCMS (EI) m/e 212 (M++H).
Name
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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